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This guide provides an in-depth overview of the core principles governing cell lysis induced by

Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes. It details the

molecular mechanism of action, quantitative parameters, cellular consequences, and standard

experimental protocols for studying and utilizing this potent cytolysin.

Introduction to Streptolysin O (SLO)
Streptolysin O is a key virulence factor of Group A Streptococci and the archetypal member of

the cholesterol-dependent cytolysin (CDC) family of bacterial toxins.[1][2] As a secreted, water-

soluble monomer, SLO targets eukaryotic cells by binding to cholesterol in the plasma

membrane, where it undergoes a series of conformational changes to form large

transmembrane pores.[3][4] This action leads to a loss of ionic homeostasis, dissipation of

membrane potential, and ultimately, cell lysis. Beyond its role in pathogenesis, SLO is a widely

used tool in cell biology for the controlled permeabilization of plasma membranes, allowing the

delivery of macromolecules into the cytosol of living cells.[5][6]

The Molecular Mechanism of SLO-Induced Pore
Formation
The process of SLO-mediated cell lysis is a multi-step event involving membrane binding,

oligomerization, and insertion to form a functional pore.[7]
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Monomer Binding: Soluble SLO monomers (Mr ~69,000) initially bind to the target cell

membrane.[4][8] This binding is primarily mediated by an interaction with membrane

cholesterol, which is considered the principal receptor for the toxin.[9][10] The binding step

can occur at low temperatures (e.g., 0-4°C) and is largely independent of ionic strength,

suggesting hydrophobic interactions are key.[9][11]

Oligomerization: Once bound to the membrane, SLO monomers diffuse laterally and

oligomerize. This temperature-dependent process involves the assembly of 34 to 80

monomers into arc-shaped and, ultimately, large ring-shaped pre-pore complexes on the

membrane surface.[10][12][13]

Pore Insertion: Following oligomerization, a significant conformational change occurs,

causing the pre-pore complex to insert into the lipid bilayer. This creates a stable, large

transmembrane β-barrel pore.[10] Electron microscopy reveals that even incomplete arc-

shaped oligomers can form functional pores, which are extended by the successive addition

of more monomers.[12][14]

This mechanism is visualized in the following logical diagram:

Mechanism of SLO Pore Formation

1. Soluble SLO Monomer
2. Binding to Membrane

Cholesterol
3. Oligomerization into

Pre-Pore Complex (Arcs/Rings)
4. Conformational Change

& Membrane Insertion
5. Functional Transmembrane

Pore Formed
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Caption: The sequential process of Streptolysin O pore formation.

Quantitative Data on SLO-Induced Lysis
The efficiency of SLO-induced lysis is dependent on several factors, including toxin

concentration, cell type, membrane cholesterol content, and temperature. The following tables

summarize key quantitative parameters reported in the literature.
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Property Value Notes Source(s)

Molecular Weight ~69 kDa
For the soluble

monomer.
[4][8]

Pore Composition 34 - 80 monomers

The number of

monomers can vary,

affecting pore size.

[10][12]

Pore Diameter (Inner) Up to 30 nm

Can reach up to 44.5

nm for some mutant

forms.

[4][8][15]

Permeable Size Limit Up to 100-150 kDa

Allows passage of

large molecules like

antibodies.

[5][6][16]

Primary Receptor
Membrane

Cholesterol

Essential for initial

binding.
[3][9][10]

Table 1: Physical and Functional Properties of Streptolysin O Pores.
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Cell Type Assay
SLO
Concentrati
on

Incubation
Time

Outcome Source(s)

HeLa Cells
Permeabilizat

ion

0.10 - 0.40

µg/ml

5 min

(binding) + 5

min (pore

formation)

PI uptake [16]

THP-1 Cells

Reversible

Permeabilizat

ion

20 ng/ml 10 - 15 min

~80%

permeabilizati

on

[5]

HEp-2 Cells
Cytotoxicity

(IC50)
~3 µg/ml 6 hours

50%

reduction in

cell viability

[17]

Rabbit

Erythrocytes
Hemolysis

2400

units/mL

(stock)

30 min

(binding) + 30

min (lysis)

Hemoglobin

release
[18]

Table 2: Exemplar Concentrations of SLO Used in Experimental Settings.

Downstream Signaling and Cellular Responses
Sub-lytic concentrations of SLO can trigger complex cellular signaling cascades. The formation

of a pore allows for the influx of extracellular ions, such as Ca²⁺, which acts as a critical second

messenger.

In mast cells, SLO-induced membrane permeabilization leads to the activation of p38 Mitogen-

Activated Protein Kinase (MAPK) and Protein Kinase C (PKC).[19][20] This activation results in

the production and release of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory

cytokine.[20] This suggests that SLO can modulate the host immune response independently

of its lytic activity.
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Caption: Signaling pathway for SLO-induced TNF-α release in mast cells.

Additionally, SLO can modulate other pathways, such as inhibiting RANKL-induced

osteoclastogenesis via the NF-κB signaling pathway and inducing the ubiquitination and

degradation of pro-IL-1β in macrophages.[2][21]

Experimental Protocols
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The lytic activity of SLO is commonly quantified using hemolysis assays (with red blood cells)

or cytotoxicity assays (with nucleated cells).

Hemolysis Inhibition Assay
This assay measures the ability of antibodies or other inhibitors to block SLO-mediated lysis of

red blood cells (RBCs).[18][22]

Materials:

Streptolysin O (SLO) toxin

Thiol-reducing agent (e.g., DTT)

Defibrinated rabbit or sheep blood

Phosphate-Buffered Saline (PBS)

96-well U-bottom and flat-bottom plates

Spectrophotometer (plate reader)

Methodology:

Prepare RBC Suspension: Wash defibrinated blood cells with PBS until the supernatant is

clear. Resuspend the RBC pellet to a final concentration of 5% (v/v) in PBS.

Activate SLO: SLO is a thiol-activated toxin. Prepare a working solution of SLO in PBS

containing a reducing agent like DTT (e.g., 15 mM final concentration).[18]

Prepare Samples: Serially dilute test samples (e.g., human sera) in PBS in a 96-well U-

bottom plate.

Inhibition Step: Add the activated SLO solution to each well containing the diluted samples.

Incubate at room temperature for 30 minutes to allow antibodies to bind to the toxin.[18]

Lysis Step: Add the 5% RBC suspension to all wells. Incubate the plate at 37°C for 30

minutes.[18]
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Pellet Cells: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.[18]

Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well flat-

bottom plate. Measure the absorbance of the released hemoglobin at 540 nm.[18]

Controls: Include controls for 0% lysis (RBCs only) and 100% lysis (RBCs + SLO without

inhibitor).

Analysis: Calculate the percentage of hemolysis inhibition relative to controls. An IC50 value

(the dilution that inhibits 50% of SLO activity) can be determined by fitting a sigmoidal curve

to the data.[18]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell lysis by measuring the release of the stable cytosolic enzyme Lactate

Dehydrogenase (LDH) from damaged cells into the culture supernatant.[23][24]

Materials:

Target cells (e.g., HeLa, A375)

Streptolysin O (SLO)

96-well flat-bottom tissue culture plates

Commercial LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop

solution)

Lysis buffer (e.g., 2% Triton X-100) for maximum release control

Spectrophotometer (plate reader)

Methodology:

Cell Seeding: Seed target cells in a 96-well plate at an optimal density and culture until

adhered.
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Treatment: Remove the culture medium and treat the cells with various concentrations of

SLO diluted in serum-free medium.

Incubation: Incubate the plate at 37°C for the desired time period to induce cytotoxicity (e.g.,

1-6 hours).

Prepare Controls:

Spontaneous Release: Wells with untreated cells.

Maximum Release: Wells with untreated cells, to which lysis buffer (e.g., Triton X-100) is

added 30-45 minutes before the end of the incubation.[24][25]

Background: Wells with medium only.

Collect Supernatant: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached

cells.[26] Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well assay

plate.

LDH Reaction: Prepare the LDH reaction solution according to the kit manufacturer's

protocol and add it to each well of the new assay plate.[26]

Incubation & Measurement: Incubate the plate at room temperature, protected from light, for

approximately 30 minutes. Add the stop solution and measure the absorbance at 490 nm.

[23][24]

Analysis: Calculate the percentage of cytotoxicity for each sample using the formula: %

Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs -

Spontaneous Release Abs)] * 100

The following diagram illustrates a typical workflow for an LDH assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.scientificlabs.co.uk/handlers/libraryFiles.ashx?filename=Manuals_L_LV02000_A.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3219643/
https://media.cellsignal.com/pdf/37291.pdf
https://media.cellsignal.com/pdf/37291.pdf
https://www.protocols.io/view/ldh-cytotoxicity-assay-261ger51yl47/v1
https://www.scientificlabs.co.uk/handlers/libraryFiles.ashx?filename=Manuals_L_LV02000_A.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for LDH Cytotoxicity Assay
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Caption: A generalized workflow for measuring SLO-induced cell lysis via LDH release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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